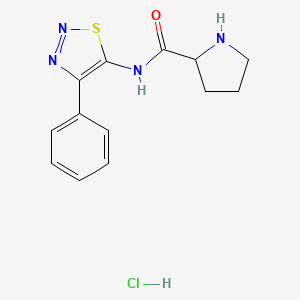
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride is a compound that features a pyrrolidine ring, a thiadiazole ring, and a phenyl group
準備方法
The synthesis of N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiadiazole and phenyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
化学反応の分析
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
科学的研究の応用
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies .
類似化合物との比較
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring can also exhibit similar chemical reactivity and applications.
Phenyl-substituted compounds: The presence of the phenyl group can influence the compound’s properties and interactions.
This compound’s uniqueness lies in its combination of these three structural elements, which can lead to distinct chemical and biological properties.
特性
分子式 |
C13H15ClN4OS |
|---|---|
分子量 |
310.80 g/mol |
IUPAC名 |
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(10-7-4-8-14-10)15-13-11(16-17-19-13)9-5-2-1-3-6-9;/h1-3,5-6,10,14H,4,7-8H2,(H,15,18);1H |
InChIキー |
NGBVAHRTTWFEBN-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)NC2=C(N=NS2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)




![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)

![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)


![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)

